The IUPAC name 1-methoxy-4-(1-methylethoxy)benzene unambiguously defines the compound’s substitution pattern: a methoxy group (-OCH₃) at position 1 and an isopropoxy group (-OCH(CH₃)₂) at position 4 on the benzene ring. Its CAS registry number, 20744-02-9, distinguishes it from constitutional isomers such as the ortho-substituted variant (CAS 2539-21-1). The molecular formula C₁₀H₁₄O₂ corresponds to a molecular weight of 166.22 g/mol, as confirmed by PubChem’s computed data. Synonyms include 4-isopropoxyanisole and 1-methoxy-4-isopropoxybenzene, reflecting alternative naming conventions for aryl ethers.
The compound exhibits constitutional isomerism due to varying substituent positions. For instance, the ortho isomer (1-methoxy-2-isopropoxybenzene, CAS 2539-21-1) shares the same molecular formula but distinct physical properties, such as a boiling point of 225–227°C at 5 Torr. The para-substituted structure of the target compound minimizes steric hindrance between the methoxy and isopropoxy groups, favoring thermodynamic stability.
Stereochemically, the isopropoxy group introduces a chiral center at the oxygen-bound carbon of the isopropyl moiety. This carbon is bonded to two methyl groups, an oxygen atom, and the benzene ring, satisfying the criteria for chirality. However, no enantiomeric resolution has been reported in the literature, suggesting that the compound is typically studied as a racemic mixture or in non-chiral contexts.
Comparative analysis with structurally analogous compounds reveals key trends:
The table below summarizes key physicochemical properties: